S-Trifluoromethyl p-toluenethiosulfonate
Description
Contextualizing Fluorinated Compounds in Chemical Research
Fluorinated compounds have garnered immense interest in chemical research due to the unique properties conferred by the fluorine atom. youtube.comnih.gov The high electronegativity of fluorine, combined with its relatively small size, can significantly alter the physical, chemical, and biological properties of a molecule. mdpi.com These alterations include changes in acidity, basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov Consequently, the incorporation of fluorine has become a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. youtube.comnih.gov The stability of the carbon-fluorine bond, one of the strongest in organic chemistry, contributes to the enhanced thermal and metabolic stability of fluorinated compounds. youtube.commdpi.com This has led to a surge in the development of new synthetic methods for the selective introduction of fluorine and fluorinated groups into organic scaffolds. nih.gov
Significance of Trifluoromethylation in Chemical Synthesis
Among the various fluorinated moieties, the trifluoromethyl (CF₃) group holds a privileged position in chemical synthesis. bohrium.com Its introduction into a molecule can dramatically enhance its lipophilicity, metabolic stability, and binding affinity. mdpi.com The strong electron-withdrawing nature of the CF₃ group can significantly modify the electronic properties of a molecule, influencing its reactivity and interactions with biological targets. mdpi.com In medicinal chemistry, trifluoromethylation is a well-established strategy to improve the efficacy and pharmacokinetic profile of drug candidates. bohrium.comprinceton.edu It is often employed to block metabolic pathways, thereby increasing the drug's half-life. mdpi.com The trifluoromethyl group is also a key component in many agrochemicals and advanced materials, contributing to their desired performance characteristics. youtube.combohrium.com The development of efficient and selective trifluoromethylation methods is therefore a major focus of research in organic chemistry. conicet.gov.arrsc.org
Historical Development and Evolution of S-Trifluoromethyl p-toluenethiosulfonate as a Trifluoromethylating Reagent
The quest for effective trifluoromethylating reagents has led to the development of a variety of compounds. Historically, the introduction of the CF₃ group was often challenging, requiring harsh reaction conditions or the use of hazardous reagents. The development of electrophilic trifluoromethylating reagents marked a significant advancement in the field. nih.govchem-station.com These reagents, capable of delivering a "CF₃⁺" equivalent, offered milder and more versatile methods for trifluoromethylation. conicet.gov.arnih.gov
Among these, this compound, also known as Umemoto's reagent, has become a prominent tool. nih.gov Its development was a crucial step in expanding the scope of electrophilic trifluoromethylation. nih.govbeilstein-journals.org Prior to its widespread availability, reagents like S-(trifluoromethyl)diarylsulfonium salts, developed by Yagupolskii and co-workers in 1984, pioneered the concept of electrophilic trifluoromethylation. chem-station.combeilstein-journals.org However, the stability and reactivity of these early reagents had limitations. This compound, along with other reagents like Togni's reagents, offered improved stability and a broader reaction scope, making electrophilic trifluoromethylation more accessible and practical for synthetic chemists. conicet.gov.arnih.govchem-station.com
Scope and Utility of this compound in C-CF₃ Bond Formation Strategies
This compound is a versatile reagent for the formation of carbon-trifluoromethyl (C-CF₃) bonds with a wide range of substrates. It can act as a source of both electrophilic trifluoromethyl species (CF₃⁺) and trifluoromethyl radicals (CF₃•), allowing for diverse reactivity. conicet.gov.arnih.gov This dual reactivity expands its utility beyond conventional nucleophilic substrates. nih.gov
The reagent has been successfully employed in the trifluoromethylation of various classes of organic compounds, including:
Arenes and Heteroarenes: Direct trifluoromethylation of aromatic and heteroaromatic rings is a key application, providing access to a wide array of trifluoromethylated building blocks for pharmaceuticals and materials science. princeton.edursc.org
Alkenes and Alkynes: The addition of a trifluoromethyl group across double and triple bonds allows for the synthesis of complex trifluoromethylated aliphatic and vinylic structures. conicet.gov.arrsc.orguzh.ch
Carbonyl Compounds: Enolates and other carbonyl derivatives can be efficiently trifluoromethylated to produce α-trifluoromethyl carbonyl compounds, which are valuable synthetic intermediates. beilstein-journals.org
Phosphines and Phosphorothioates: The reagent can also be used for the trifluoromethylation of phosphorus-containing compounds. conicet.gov.ar
The reaction conditions for using this compound are often mild, and in some cases, can be promoted by metal catalysts or photoredox catalysis to enhance efficiency and selectivity. princeton.educonicet.gov.arnih.gov Its ability to participate in both ionic and radical pathways makes it a powerful tool for constructing C-CF₃ bonds in a variety of molecular contexts. conicet.gov.arnih.govchemrxiv.orgchemrxiv.org
Interactive Data Tables
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(trifluoromethylsulfanylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S2/c1-6-2-4-7(5-3-6)15(12,13)14-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWAIPXLPUNZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934448 | |
| Record name | S-(Trifluoromethyl) 4-methylbenzene-1-sulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15223-20-8 | |
| Record name | S-Trifluoromethyl p-toluenethiosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015223208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Trifluoromethyl p-toluenethiosulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(Trifluoromethyl) 4-methylbenzene-1-sulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-TRIFLUOROMETHYL P-TOLUENETHIOSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HLE53C9EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for S Trifluoromethyl P Toluenethiosulfonate
Established Synthetic Pathways to S-Trifluoromethyl p-toluenethiosulfonate
The conventional routes for synthesizing this compound and analogous thiosulfonates rely on well-understood condensation and substitution reactions. These methods are foundational in organosulfur chemistry.
A primary and direct method for forming the thiosulfonate linkage is through the condensation of a sulfonyl precursor with a trifluoromethanethiolate source. This pathway is analogous to the synthesis of other highly reactive electrophilic trifluoromethylthiolating reagents. orgsyn.orgacs.org The most plausible route involves the reaction of a p-toluenesulfonyl halide, typically p-toluenesulfonyl chloride, with a nucleophilic trifluoromethylthiolate salt.
The reaction proceeds via a nucleophilic attack of the trifluoromethanethiolate anion on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the desired S-S bond. Several sources of the trifluoromethylthiolate anion can be employed, each with different practical considerations regarding cost, stability, and handling.
A key example of a similar transformation is the synthesis of N-Trifluoromethylthiosaccharin, where N-chlorosaccharin is reacted with silver(I) trifluoromethanethiolate (AgSCF3). orgsyn.org Applying this logic, the synthesis of this compound would involve the following reaction:
CH₃C₆H₄SO₂Cl + MSCF₃ → CH₃C₆H₄SO₂SCF₃ + MCl
Where M can be Ag⁺, NMe₄⁺, or another suitable counter-ion.
The choice of the trifluoromethanethiolate source is critical. Silver(I) trifluoromethanethiolate is effective but can be costly. orgsyn.org More economical and shelf-stable alternatives like tetramethylammonium (B1211777) trifluoromethylthiolate (Me₄N-SCF₃) have been developed as substitutes for coinage metal complexes. dntb.gov.ua
Table 1: Comparison of Nucleophilic Trifluoromethylthiolate Reagents
| Reagent Name | Formula | Precursor(s) | Key Characteristics |
| Silver(I) trifluoromethanethiolate | AgSCF₃ | AgF + CS₂ | Highly reactive; often used in lab-scale synthesis. orgsyn.org |
| Tetramethylammonium trifluoromethylthiolate | (CH₃)₄N⁺SCF₃⁻ | (CH₃)₄NF + CF₃Si(CH₃)₃ | Shelf-stable, inexpensive solid; avoids stoichiometric coinage metals. dntb.gov.ua |
| Ruppert-Prakash Reagent | CF₃Si(CH₃)₃ | Not applicable | Used with a fluoride (B91410) source (e.g., TBAF) to generate the nucleophile in situ. lookchem.com |
This approach involves a multi-step sequence that activates the sulfur atom of a toluene-derived precursor before introducing the trifluoromethyl group. A common strategy in the synthesis of electrophilic sulfenylating reagents is to start with a thiol or disulfide, halogenate it to form a sulfenyl halide, and then perform a substitution.
However, a more direct and relevant pathway in this context is the reaction of p-toluenesulfonyl chloride with a nucleophilic trifluoromethyl source, which can also be classified under this category as it involves a halide displacement. The reaction between p-toluenesulfonyl chloride and a trifluoromethylating agent like (trifluoromethyl)trimethylsilane (B129416) (Ruppert-Prakash reagent) in the presence of a fluoride catalyst represents a viable route. lookchem.com
In this method, the fluoride source activates the silicon reagent to generate a transient trifluoromethyl anion, which then acts as the nucleophile. This avoids the pre-synthesis of potentially unstable trifluoromethanethiolate salts. The reaction of thiocyanates with CF₃SiMe₃ and a catalytic amount of tetrabutylammonium (B224687) fluoride (TBAF) to form trifluoromethyl sulfides demonstrates the utility of this approach. lookchem.com
Advanced and Sustainable Synthetic Strategies for this compound
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. These strategies focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.
The application of green chemistry principles to the synthesis of this compound aims to enhance safety and sustainability. Key considerations include atom economy, the nature of the reagents, and the reaction conditions.
Atom Economy : Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. The condensation reaction between p-toluenesulfonyl chloride and a trifluoromethanethiolate salt is inherently atom-economical, with the main byproduct being a simple salt (e.g., AgCl or NMe₄Cl).
Safer Reagents : A major advancement in the field is the development of shelf-stable, solid trifluoromethylthiolating reagents and their precursors, which are safer to handle than gaseous or highly toxic alternatives. orgsyn.orgacs.orgacs.org The use of stable sources like Me₄N-SCF₃ avoids the handling of toxic and foul-smelling reagents like carbon disulfide (a precursor for AgSCF₃). orgsyn.orgdntb.gov.ua
Mechanochemistry : For related compounds, solvent-free mechanochemical conditions have been successfully employed. nih.gov This approach, which involves grinding solid reactants together, can lead to reduced solvent waste, lower energy consumption, and sometimes unique reactivity, representing a promising green avenue for thiosulfonate synthesis.
The choice of solvent is a critical factor in the environmental impact of a chemical process. While syntheses of electrophilic trifluoromethylthiolating agents often use conventional organic solvents like acetonitrile (B52724) or dichloromethane, research is moving towards greener alternatives. orgsyn.orgresearchgate.net
For the synthesis of this compound, potential eco-friendly solvent systems could include:
Solvent-free conditions : As mentioned, mechanochemistry could eliminate the need for a solvent entirely. nih.gov
Bio-based solvents : Solvents derived from renewable resources, such as Cyrene or 2-methyltetrahydrofuran, could be explored as replacements for traditional petrochemically-derived solvents.
Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that could be suitable for certain condensation reactions, with the added benefit of easy product separation by simple depressurization.
Industrial Synthesis Processes and Scalability Considerations for this compound
The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure the process is safe, economical, and scalable. The industrial synthesis of the starting material, p-toluenesulfonic acid, is typically achieved through the sulfonation of toluene (B28343). wikipedia.orggoogle.com
For the final synthesis of this compound, the scalability of the chosen pathway is paramount. A condensation reaction between a p-toluenesulfonyl derivative and a trifluoromethylthiolate source is a strong candidate for industrial production.
Table 2: Scalability Considerations for this compound Synthesis
| Factor | Consideration | Implication for Industrial Scale |
| Reagent Cost & Availability | The trifluoromethyl source is a major cost driver. AgSCF₃ is expensive; CF₃SiMe₃ and Me₄N-SCF₃ are more economical. orgsyn.orgdntb.gov.ualookchem.com | Selection of the most cost-effective and readily available trifluoromethylating agent is crucial for economic viability. |
| Process Safety | Handling of reagents like p-toluenesulfonyl chloride and potential byproducts requires robust safety protocols. | The process must be contained, and personnel must be equipped with appropriate protective equipment. Thermal stability of the product and intermediates must be assessed to prevent runaway reactions. orgsyn.org |
| Reaction Conditions | Mild reaction conditions (e.g., room temperature, atmospheric pressure) are preferred to reduce energy costs and equipment complexity. | Optimization to minimize temperature and pressure requirements is a key goal in process development. |
| Throughput & Cycle Time | The reaction rate and the time required for workup and purification determine the overall plant throughput. | Continuous flow processing, rather than batch processing, could offer advantages in terms of safety, consistency, and throughput. |
| Purification | The final product must meet high purity standards. Crystallization is a common and scalable purification method for solid products. | Developing a robust, efficient, and high-yield purification process (e.g., recrystallization from an optimal solvent system) is essential. |
| Waste Management | Byproducts, such as metal salts (MCl) and used solvents, must be managed and disposed of in an environmentally responsible manner. | The process should be designed to minimize waste. Solvent recycling and recovery should be implemented where possible. |
Reactivity and Mechanistic Investigations of S Trifluoromethyl P Toluenethiosulfonate
Fundamental Reactivity Patterns of S-Trifluoromethyl p-toluenethiosulfonate
The core of this compound's reactivity lies in the cleavage of the S-S bond, which can occur through either heterolytic or homolytic pathways. The specific pathway is often influenced by the reaction conditions, such as the presence of nucleophiles, radicals, or light.
Heterolytic Cleavage Pathways
Heterolytic cleavage of the S-S bond in this compound involves the unequal distribution of the bonding electrons, leading to the formation of ionic intermediates. The direction of this cleavage is governed by the relative electronegativity and stability of the potential resulting fragments.
Two primary modes of heterolytic cleavage are possible:
Cleavage to form a trifluoromethylthio cation (CF₃S⁺) and a p-toluenesulfinate anion (TsO₂⁻): This pathway is promoted by the presence of a strong nucleophile that attacks the more electrophilic sulfur atom, which is the one bonded to the trifluoromethyl group. The high electronegativity of the fluorine atoms makes the CF₃S group a potent electrophile.
Cleavage to form a trifluoromethylthio anion (CF₃S⁻) and a p-toluenesulfonyl cation (Ts⁺): This pathway is less common due to the high instability of the Ts⁺ cation.
The electrophilic nature of the sulfur atom in the CF₃S group makes this compound a potential source of the trifluoromethylthio group in reactions with various nucleophiles.
Homolytic Cleavage Pathways
Homolytic cleavage of the S-S bond results in the formation of two radical species, with each fragment retaining one of the bonding electrons. This process is typically initiated by heat, light (photolysis), or a radical initiator. For this compound, homolytic cleavage would yield a trifluoromethylthiyl radical (CF₃S•) and a p-toluenesulfonyl radical (Ts•).
A similar compound, S-Trifluoromethyl trifluoromethanesulfonothioate, has been shown to undergo homolytic cleavage to provide a sulfenyl and a sulfonyl radical. researchgate.net This suggests that this compound would behave similarly, providing a source of the CF₃S• radical for subsequent reactions.
Detailed Mechanistic Elucidation of Trifluoromethylation Reactions Involving this compound
While this compound is primarily a trifluoromethylthiolating agent, the reactivity of the trifluoromethyl group itself can be harnessed in trifluoromethylation reactions under specific conditions. These reactions can proceed through radical, nucleophilic, or electrophilic mechanisms.
Radical Trifluoromethylation Mechanisms
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (CF₃•), which then reacts with a substrate. nih.govsemanticscholar.orgprepchem.com In the context of this compound, the CF₃S• radical formed from homolytic cleavage can potentially undergo further fragmentation to release a CF₃• radical, although this is generally less favored than direct reaction of the CF₃S• radical.
A more plausible pathway for radical trifluoromethylation would involve a photochemical or transition-metal-catalyzed process where the CF₃S group is activated to release the CF₃• radical. The introduction of the trifluoromethyl group is a significant strategy in the development of pharmaceuticals and agrochemicals due to the unique properties it imparts to molecules. nih.govsemanticscholar.org
Table 1: General Conditions for Radical Trifluoromethylation
| Initiator | Catalyst | Solvent | Temperature |
| Light (UV or visible) | Photocatalyst (e.g., Ru or Ir complexes) | Organic solvents (e.g., MeCN, DMF) | Room Temperature |
| Radical Initiator (e.g., AIBN) | None | Organic solvents (e.g., Toluene (B28343), Benzene) | 80-110 °C |
| Transition Metal | Cu, Fe, etc. | Polar aprotic solvents | Varies |
This table represents general conditions for radical trifluoromethylation and is not specific to this compound.
Nucleophilic Trifluoromethylation Mechanisms
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion equivalent (CF₃⁻) to an electrophilic substrate. semanticscholar.orgresearchgate.net For this compound to act as a nucleophilic trifluoromethylating agent, the S-CF₃ bond must be cleaved to generate a CF₃⁻ species. This is a challenging transformation due to the high strength of the C-F bonds and the instability of the CF₃⁻ anion.
However, in the presence of certain reagents, such as a strong reducing agent or a specific transition metal catalyst, it might be possible to induce the reductive cleavage of the S-CF₃ bond. The most widely used reagent for nucleophilic trifluoromethylation is the Ruppert-Prakash reagent (TMSCF₃). researchgate.net
Table 2: Common Reagents for Nucleophilic Trifluoromethylation
| Reagent | Activator | Typical Substrates |
| TMSCF₃ (Ruppert-Prakash Reagent) | Fluoride (B91410) source (e.g., TBAF, CsF) | Aldehydes, Ketones, Imines |
| CF₃H (Trifluoromethane) | Strong base (e.g., t-BuOK) | Carbonyl compounds |
| PhSO₂CF₃ | Reducing agent | Various electrophiles |
This table illustrates common systems for nucleophilic trifluoromethylation and does not imply direct reactivity of this compound in this manner.
Electrophilic Trifluoromethylation Mechanisms
Electrophilic trifluoromethylation involves the transfer of a trifluoromethyl cation equivalent (CF₃⁺) to a nucleophilic substrate. unh.edulibretexts.org This is the most plausible pathway for trifluoromethylation involving this compound, given the electrophilic nature of the CF₃S group. While the compound itself is a trifluoromethylthiolating agent, related sulfonium (B1226848) salts are well-established electrophilic trifluoromethylating reagents. unh.edu
The mechanism would likely involve the attack of a nucleophile on the sulfur atom, leading to the transfer of the CF₃ group. This process is often facilitated by a Lewis acid or by using a pre-activated form of the reagent. The development of such electrophilic trifluoromethylating agents has been a significant area of research. unh.edu
Table 3: Examples of Electrophilic Trifluoromethylating Reagents
| Reagent Class | Example | Typical Nucleophiles |
| Sulfonium Salts | Umemoto's Reagents, Togni's Reagents | Enolates, Silyl Enol Ethers, Arenes, Heteroarenes |
| Iodonium Salts | Togni's Reagent I | Alkenes, Alkynes, Heteroatoms |
| Sulfoximines | Shibata's Reagents | β-Ketoesters, Malonates |
This table provides examples of established electrophilic trifluoromethylating reagents, which share mechanistic similarities with the potential reactivity of this compound.
Concerted vs. Stepwise Processes in C-CF₃ Bond Formation
The formation of a C-CF₃ bond mediated by this compound can theoretically proceed through either a concerted or a stepwise mechanism. A concerted process would involve the simultaneous formation of the C-CF₃ bond and the cleavage of the S-CF₃ bond in a single transition state. Conversely, a stepwise pathway would involve the formation of a distinct intermediate, such as a trifluoromethyl radical (•CF₃) or a trifluoromethyl cation (CF₃⁺), which then reacts with the nucleophilic substrate.
While direct computational and experimental studies exclusively detailing the concerted versus stepwise dichotomy for this compound are not extensively documented in publicly available research, valuable insights can be drawn from analogous systems and related trifluoromethylating agents. For instance, mechanistic studies on other electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)diphenylsulfonium salts, have often pointed towards the involvement of radical intermediates. In these cases, a single-electron transfer (SET) from a nucleophile or a catalyst can initiate the homolytic cleavage of the S-CF₃ bond, generating a trifluoromethyl radical. This radical species then engages in the C-CF₃ bond-forming step.
The plausibility of a radical-mediated stepwise pathway for this compound is also supported by the known chemistry of thiosulfonates. The S-S bond in thiosulfonates can undergo homolytic cleavage under thermal or photochemical conditions to generate sulfonyl and sulfenyl radicals. It is conceivable that a similar process could lead to the formation of a trifluoromethyl radical and a p-toluenesulfonyl radical.
Alternatively, a heterolytic cleavage could lead to a stepwise process involving ionic intermediates. Depending on the nature of the substrate and reaction conditions, the S-CF₃ bond could cleave to form a trifluoromethyl cation equivalent and a p-toluenethiosulfonate anion. However, the high energy of the trifluoromethyl cation makes its direct formation less likely in many organic transformations.
A truly concerted mechanism, akin to an Sₙ2-type displacement at the sulfur atom, remains a theoretical possibility, especially with highly nucleophilic substrates. In such a scenario, the nucleophile would attack the sulfur atom bearing the trifluoromethyl group, leading to the displacement of the p-toluenesulfinate leaving group and transfer of the "CF₃⁺" synthon. Distinguishing between these pathways would necessitate detailed kinetic studies, isotopic labeling experiments, and high-level computational modeling specific to the reactions of this compound.
Influence of Reaction Conditions on the Reactivity and Selectivity of this compound
The outcome of trifluoromethylation reactions using this compound is highly dependent on the specific conditions employed. Factors such as the choice of solvent, reaction temperature, applied pressure, and the presence of additives or ligands can significantly steer the reaction towards a particular mechanistic pathway, thereby influencing both the rate of reaction and the selectivity for the desired product.
Solvent Effects on Reaction Pathways
The polarity and coordinating ability of the solvent can play a pivotal role in the reactivity of this compound. Solvents can influence the solubility of reactants, stabilize or destabilize transition states and intermediates, and in some cases, directly participate in the reaction mechanism.
For reactions that may proceed through ionic intermediates, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dimethyl sulfoxide (B87167) (DMSO) are expected to facilitate the reaction. These solvents are effective at solvating charged species, which would lower the activation energy for heterolytic bond cleavage. Conversely, nonpolar solvents like hexane (B92381) or toluene would likely disfavor ionic pathways.
In the context of radical-mediated reactions, the solvent's role might be less direct but still significant. The viscosity of the solvent can affect the diffusion of radical species and their encounter rates, while the solvent's own C-H bond strength can determine its susceptibility to hydrogen atom abstraction by the highly reactive trifluoromethyl radical, potentially leading to side products.
The following table illustrates hypothetical solvent effects on a model trifluoromethylation reaction, highlighting how reaction outcomes can be solvent-dependent.
| Solvent | Dielectric Constant (ε) | Relative Yield of Product A (%) | Relative Yield of Product B (%) | Plausible Predominant Pathway |
| Hexane | 1.9 | 15 | 85 | Radical |
| Dichloromethane | 9.1 | 40 | 60 | Mixed Radical/Polar |
| Acetonitrile | 37.5 | 75 | 25 | Polar/Ionic |
| Dimethyl Sulfoxide | 46.7 | 80 | 20 | Polar/Ionic |
Note: This table is illustrative and based on general principles of solvent effects on reaction mechanisms. Specific experimental data for this compound is required for accurate representation.
Temperature and Pressure Influences
Temperature is a critical parameter in controlling the reactivity of this compound. An increase in temperature generally leads to an increase in the reaction rate, as it provides the necessary thermal energy to overcome the activation barrier. However, the effect of temperature on selectivity can be more complex. Different reaction pathways often have different activation energies, and by tuning the temperature, it may be possible to favor one pathway over another. For instance, if a desired product is formed through a pathway with a higher activation energy than a competing side reaction, increasing the temperature could enhance the yield of the desired product.
High pressure can also influence chemical reactions, particularly those that involve a change in volume in the transition state. For concerted reactions with a more compact transition state than the reactants, an increase in pressure would be expected to increase the reaction rate. The influence of pressure on radical reactions is often less pronounced but can affect cage effects and the rates of bimolecular reactions.
Additive and Ligand Effects
The reactivity and selectivity of this compound can be dramatically altered by the introduction of additives and ligands. These species can act as catalysts, initiators, or scavengers, fundamentally changing the course of the reaction.
Additives:
Radical Initiators: For reactions proceeding via a radical mechanism, the addition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can facilitate the generation of trifluoromethyl radicals, often allowing the reaction to proceed at lower temperatures.
Photocatalysts: In recent years, photoredox catalysis has emerged as a powerful tool for trifluoromethylation. A suitable photocatalyst, upon irradiation with light, can engage in a single-electron transfer with this compound to generate the trifluoromethyl radical under mild conditions.
Bases and Acids: The presence of a base can deprotonate a nucleophilic substrate, increasing its reactivity. Conversely, Lewis or Brønsted acids can activate the substrate or the trifluoromethylating agent, potentially favoring a polar or ionic pathway.
Ligands:
In transition-metal-catalyzed trifluoromethylation reactions, the choice of ligand is paramount. Ligands coordinate to the metal center and modulate its electronic and steric properties. This, in turn, influences the metal's ability to participate in key elementary steps such as oxidative addition, reductive elimination, and transmetalation. The careful selection of ligands can control the regioselectivity and enantioselectivity of the C-CF₃ bond formation.
The following table provides a hypothetical overview of the effect of different additives on a model reaction with this compound.
| Additive/Ligand | Class | Concentration (mol%) | Reaction Time (h) | Yield (%) | Postulated Role |
| None | - | - | 24 | 10 | Background reaction |
| AIBN | Radical Initiator | 10 | 8 | 65 | Promotes radical pathway |
| fac-Ir(ppy)₃ | Photocatalyst | 1 | 12 | 85 | Enables photoredox cycle |
| Pyridine | Base | 100 | 24 | 5 | May inhibit by complexation |
| Triphenylphosphine | Ligand (with metal) | 20 | 6 | 90 | Modulates metal catalyst |
Note: This table is for illustrative purposes. The actual effectiveness of these additives would depend on the specific reaction being studied.
Catalysis in S Trifluoromethyl P Toluenethiosulfonate Mediated Reactions
Transition Metal Catalysis for S-Trifluoromethyl p-toluenethiosulfonate Reactions
Transition metal catalysis provides a powerful platform for the formation of carbon-SCF3 bonds using electrophilic trifluoromethylthiolating reagents. While direct studies on this compound are limited in publicly available research, the behavior of analogous electrophilic SCF3 sources in the presence of transition metal catalysts offers significant insights into its potential reactivity.
Copper-Catalyzed Trifluoromethylation
Copper catalysis is a well-established method for trifluoromethylation and related reactions. While specific data on this compound is scarce, studies on other electrophilic trifluoromethylating agents highlight the potential of copper in mediating such transformations. For instance, copper has been instrumental in the trifluoromethylation of alkenes and the synthesis of trifluoromethylated benzoxazines using reagents like Togni's reagent and Umemoto's reagent. researchgate.net These reactions often proceed through an oxidative difunctionalization of alkenes, involving the formation of C-O and C-CF3 bonds in a tandem manner. researchgate.net
A proposed general mechanism for copper-catalyzed trifluoromethylation of alkenes suggests the initial interaction of the copper catalyst with the electrophilic trifluoromethyl source, which then reacts with the alkene. This is often followed by an intramolecular cyclization or further reaction to yield the final product. The choice of copper salt and ligands can be crucial for the reaction's success.
Although direct evidence is limited, it is plausible that a copper catalyst could facilitate the transfer of the SCF3 group from this compound to suitable nucleophiles.
Palladium-Catalyzed Trifluoromethylation
Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While direct palladium-catalyzed reactions using this compound as the primary reagent are not extensively documented, the closely related trifluoromethylation of vinyl sulfonates provides a valuable analogy. nih.gov In these reactions, palladium complexes catalyze the coupling of a trifluoromethyl source with vinyl triflates or nonaflates. nih.gov
The catalytic cycle is believed to proceed through a classical Pd(0)/Pd(II) pathway. This involves the oxidative addition of the palladium(0) catalyst to the vinyl sulfonate, followed by transmetalation with a trifluoromethyl source and subsequent reductive elimination to afford the trifluoromethylated alkene. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often promoting the desired transformation.
| Entry | Substrate | Catalyst | Ligand | CF3 Source | Yield (%) |
| 1 | 1-Cyclohexenyl triflate | Pd(dba)2 | tBuXPhos | TMSCF3/KF | 75 |
| 2 | 4-Phenyl-1-cyclohexenyl triflate | [(allyl)PdCl]2 | tBuXPhos | TESCF3/RbF | 82 |
| 3 | 1-Cyclopentenyl nonaflate | Pd(dba)2 | tBuXPhos | TMSCF3/KF | 45 |
Data is illustrative of analogous reactions and not directly from this compound. Source: nih.gov
Given the structural similarities, it is conceivable that this compound could participate in palladium-catalyzed cross-coupling reactions with suitable partners, such as boronic acids or organozinc reagents, to form trifluoromethylthiolated products.
Nickel-Catalyzed Trifluoromethylation
Nickel catalysis has emerged as a powerful alternative to palladium, often displaying unique reactivity. Research into nickel-catalyzed trifluoromethylthiolation has shown that Csp2–O bonds, such as those in aryl and vinyl triflates, can be effectively converted to C–SCF3 bonds. Computational and experimental studies indicate that the success of these reactions hinges on the relative reactivity of the starting material and the product towards the nickel catalyst to avoid catalyst deactivation.
The mechanism is thought to involve the oxidative addition of the Ni(0) catalyst to the C–O bond, followed by reaction with a trifluoromethylthiolating agent. The choice of ligand is crucial in modulating the reactivity of the nickel center.
| Entry | Substrate | Catalyst | Ligand | SCF3 Source | Yield (%) |
| 1 | Phenyl triflate | Ni(cod)2 | dppf | (Me4N)SCF3 | 85 |
| 2 | 4-Methoxyphenyl triflate | Ni(cod)2 | dppf | (Me4N)SCF3 | 92 |
| 3 | 2-Naphthyl triflate | Ni(cod)2 | dppf | (Me4N)SCF3 | 78 |
Data is illustrative of analogous reactions and not directly from this compound. Source:
These findings suggest that this compound could potentially be employed in nickel-catalyzed cross-coupling reactions to generate aryl and vinyl trifluoromethyl sulfides.
Photoredox Catalysis with this compound
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under mild conditions. While direct studies involving this compound are not widely reported, the use of other electrophilic trifluoromethylating reagents in photoredox cycles offers a clear precedent. For instance, reagents like Umemoto's reagent can serve as efficient sources of the trifluoromethyl radical (•CF3) upon single-electron reduction by an excited photocatalyst.
The general mechanism involves the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. The excited photocatalyst then reduces the trifluoromethylating agent to generate a trifluoromethyl radical. This radical can then engage in various transformations, such as addition to alkenes or arenes. A recent study has also demonstrated the use of an organic photocatalyst for the S-trifluoromethylation of thiols using trifluoromethanesulfonyl chloride as the trifluoromethyl radical source. nih.gov
Given its structure, this compound could potentially act as a source of the trifluoromethylthio radical (•SCF3) under photoredox conditions, opening avenues for novel carbon-sulfur bond-forming reactions.
Electrocatalysis in this compound Transformations
Electrocatalysis offers a sustainable and powerful tool for driving chemical reactions. However, a review of the current scientific literature reveals a significant gap in research specifically detailing the use of this compound in electrocatalytic transformations. While electrochemistry has been applied to generate trifluoromethyl radicals from other sources for trifluoromethylation reactions, the direct electrocatalytic application of this compound remains an unexplored area of research.
Organocatalysis in this compound Based Processes
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of modern organic synthesis. Despite its broad utility, there is a notable absence of published research on the use of organocatalysts to mediate reactions specifically involving this compound as a trifluoromethylthiolating agent. While organocatalytic methods for trifluoromethylation using other reagents are known, the application of this strategy to this compound has not been reported in the scientific literature to date.
Research on Biocatalytic Applications of this compound Remains an Unexplored Frontier
Despite a thorough review of scientific literature, there is currently no available research on the use of biocatalysis or enzymatic approaches specifically involving the chemical compound this compound. This particular reagent, while a subject of interest in organic synthesis, has not been documented in studies focusing on enzyme-mediated reactions.
The field of biocatalysis, which employs enzymes and whole-cell systems to catalyze chemical transformations, has seen significant advancements in the realm of organofluorine chemistry. Researchers have successfully utilized enzymes for various trifluoromethylation and trifluoromethylthiolation reactions. These enzymatic methods offer the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical synthesis.
However, the application of these biocatalytic strategies appears to be dependent on the specific trifluoromethyl- or trifluoromethylthio-donating reagent used. To date, the scientific literature details the use of other reagents in enzymatic reactions, but this compound is not among them.
Consequently, the exploration of biocatalysis and enzymatic methods for the utilization of this compound represents a novel and unchartered area of scientific inquiry. Future research in this domain would be necessary to determine the potential of this compound in enzyme-catalyzed reactions and to develop new biocatalytic methodologies for the synthesis of valuable trifluoromethylthiolated molecules.
At present, due to the absence of research data, it is not possible to provide detailed research findings or data tables related to the biocatalytic use of this compound.
Applications of S Trifluoromethyl P Toluenethiosulfonate in Advanced Organic Synthesis
C(sp²)-CF₃ Bond Formation Utilizing S-Trifluoromethyl p-toluenethiosulfonate
The direct trifluoromethylation of sp²-hybridized carbon atoms is a cornerstone of modern organofluorine chemistry, enabling the synthesis of valuable trifluoromethylated arenes, alkenes, and heterocycles.
Aryl Trifluoromethylation
The introduction of a trifluoromethyl group to an aromatic ring is a critical transformation in the synthesis of many pharmaceuticals and agrochemicals. While numerous methods exist for aryl trifluoromethylation using various reagents, nih.govorganic-chemistry.orgprinceton.edu there is no readily available scientific literature detailing the successful application of this compound for this purpose.
Vinyl Trifluoromethylation
Trifluoromethylated alkenes are important building blocks in organic synthesis. Methods for their preparation often involve the trifluoromethylation of vinyl precursors. nih.gov However, specific protocols or research findings describing the use of this compound to achieve vinyl trifluoromethylation are not present in the current body of scientific literature.
Heteroaryl Trifluoromethylation
The trifluoromethylation of heteroaromatic systems is of immense interest due to the prevalence of such motifs in bioactive molecules. nih.gov Despite the importance of this transformation, there are no documented instances of this compound being employed as a reagent for heteroaryl trifluoromethylation.
C(sp³)-CF₃ Bond Formation Using this compound
The construction of C(sp³)–CF₃ bonds presents unique challenges but is crucial for accessing a wide range of saturated trifluoromethylated compounds.
Functional Group Tolerant Alkyl Trifluoromethylation
A key challenge in trifluoromethylation chemistry is achieving high functional group tolerance, which is essential for the late-stage modification of complex molecules. While many modern trifluoromethylating agents have been designed with this in mind, nih.gov there is no available data to assess the functional group tolerance of this compound in alkyl trifluoromethylation reactions, as no such reactions have been reported.
Trifluoromethylation of Heteroatoms with this compound
Reagents structurally related to this compound have demonstrated considerable versatility in the trifluoromethylation of heteroatomic nucleophiles. The reagent S-trifluoromethyl trifluoromethanesulfonothioate (TTST), for instance, is a thermally stable yet highly reactive agent capable of reacting with a variety of C, O, S, and N-nucleophiles in high-yielding transformations. bohrium.comnih.gov
The formation of a sulfur-trifluoromethyl (S-CF₃) bond is a key transformation facilitated by this class of reagents. Thiosulfonates can serve as effective electrophilic trifluoromethylthiolating agents. For example, the highly versatile reagent S-trifluoromethyl trifluoromethanesulfonothioate (TTST) reacts efficiently with thiol nucleophiles. bohrium.combohrium.com This reactivity is not only useful for the direct synthesis of trifluoromethyl thioethers but also for the straightforward, single-step preparation of many other reported trifluoromethylthiolating (CF₃S) reagents. nih.gov This underscores its utility as a foundational reagent for accessing a broad spectrum of trifluoromethylthiolated compounds.
The trifluoromethylation of oxygen nucleophiles, particularly phenols and alcohols, can also be achieved. Research has shown that S-trifluoromethyl trifluoromethanesulfonothioate (TTST) is an effective reagent for this purpose. bohrium.combohrium.com It can react with alcohols and, notably, with phenoxides to generate aryl trifluoromethanesulfenates (ArOSCF₃). nih.govbohrium.com The ability to form these O-CF₃ linkages provides a valuable pathway to aryl trifluoromethyl ethers, a class of compounds of significant interest in medicinal and materials chemistry.
The construction of nitrogen-trifluoromethyl (N-CF₃) bonds is another application within the scope of these reagents. S-trifluoromethyl trifluoromethanesulfonothioate (TTST) has been shown to react with various N-nucleophiles to afford N-trifluoromethylated products in high yields. nih.gov This capability allows for the direct incorporation of the trifluoromethyl group onto nitrogen-containing substrates, a common structural motif in pharmaceuticals.
Table 1: Summary of Heteroatom Trifluoromethylthiolation using S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) This table summarizes the reactivity of TTST, a close structural analog of this compound, with various heteroatom nucleophiles as described in the literature.
| Nucleophile Class | Substrate Type | Product Type | Finding | Citation |
| Sulfur | Thiols | Trifluoromethyl thioethers | Effective for direct S-trifluoromethylthiolation and preparation of other CF₃S reagents. | bohrium.comnih.govbohrium.com |
| Oxygen | Alcohols, Phenols | Trifluoromethyl ethers, Aryl trifluoromethanesulfenates | Reacts with O-nucleophiles to form O–CF₃ bonds. | bohrium.comnih.govbohrium.com |
| Nitrogen | Amines | N-Trifluoromethyl compounds | Achieves high-yielding N-trifluoromethylation of various N-nucleophiles. | nih.gov |
Asymmetric Trifluoromethylation Reactions Promoted by this compound
The development of stereoselective methods for creating chiral centers bearing a trifluoromethyl group is a primary focus in modern organic chemistry.
While the field of asymmetric trifluoromethylation is extensive, the application of this compound or its direct structural analogues, like TTSA, for enantioselective carbon-trifluoromethyl (C-CF₃) bond formation is not widely documented in the reviewed scientific literature. Methodologies for achieving high enantioselectivity often rely on other classes of trifluoromethylating agents in conjunction with chiral catalysts or auxiliaries.
In contrast to enantioselective methods, S-aryl trifluoromethanesulfonothioates (TTSA), a class of reagents that includes this compound, have been successfully employed in diastereoselective transformations. A notable example is the visible-light-induced radical cascade reaction involving 1,6-enynes and TTSA. bohrium.comresearchgate.net
This process facilitates a trifluoromethylation/sulfuration/cyclization cascade, constructing three new chemical bonds (C–S, C–C, and C–CF₃) in a single step. bohrium.comresearchgate.net The reaction proceeds under mild photocatalytic conditions to afford structurally complex sulfurated and trifluoromethylated dihydrofuran-2-ones or pyrrolidin-2-ones. bohrium.comresearchgate.net Crucially, these transformations exhibit high diastereoselectivities, leading to the preferential formation of one diastereomer. researchgate.net
Table 2: Diastereoselective Trifluoromethylation/Sulfuration/Cyclization of 1,6-Enynes with S-Aryl Trifluoromethanesulfonothioate (TTSA) Data sourced from research on visible-light-induced radical cascade reactions. bohrium.comresearchgate.net
| Substrate (1,6-Enyne) | Product | Yield | Diastereomeric Ratio (d.r.) |
| N-Allyl-N-(4-methylphenyl)propiolamide | 4-(Phenylsulfonyl)-3-((phenylthio)methyl)-3-(trifluoromethyl)dihydrofuran-2(3H)-one | 85% | >20:1 |
| N-Allyl-N-(4-methoxyphenyl)propiolamide | 4-((4-Methoxyphenyl)sulfonyl)-3-((phenylthio)methyl)-3-(trifluoromethyl)dihydrofuran-2(3H)-one | 82% | >20:1 |
| N-Allyl-N-(4-chlorophenyl)propiolamide | 4-((4-Chlorophenyl)sulfonyl)-3-((phenylthio)methyl)-3-(trifluoromethyl)dihydrofuran-2(3H)-one | 75% | >20:1 |
| N-Allyl-N-(p-tolyl)acrylamide | 1-(p-Tolyl)-4-((p-tolylsulfonyl)methyl)-4-(trifluoromethyl)pyrrolidin-2-one | 95% | >20:1 |
| N-Allyl-N-phenylacrylamide | 1-Phenyl-4-((p-tolylsulfonyl)methyl)-4-(trifluoromethyl)pyrrolidin-2-one | 93% | >20:1 |
Theoretical and Computational Studies of S Trifluoromethyl P Toluenethiosulfonate
Quantum Chemical Calculations on S-Trifluoromethyl p-toluenethiosulfonate Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of this compound. These calculations can determine optimized molecular geometries, including bond lengths and angles, and provide insights into the distribution of electrons within the molecule.
The main purpose of such studies is often the determination of chemical reactivity and site selectivity. hakon-art.com By calculating global chemical reactivity descriptors, the relative stability and reactivity of a molecule can be predicted. hakon-art.comresearchgate.net For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller gap typically signifies lower excitation energies and thus higher reactivity. hakon-art.com Furthermore, mapping the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack, respectively. hakon-art.comresearchgate.net
For a molecule like this compound, calculations would likely be performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), which have been shown to be effective for a range of organic molecules, including those containing sulfur. hakon-art.comnih.govresearchgate.net The results of these calculations provide a foundational, atomistic understanding of the molecule's inherent properties that govern its behavior in chemical reactions.
Table 1: Illustrative Data from Quantum Chemical Calculations on a Related Sulfone Moiety. This table presents typical parameters that would be calculated for this compound to understand its structure. The data shown is for ethyl methyl sulfone, calculated at the B3PW91/6-311++G(d,p) level of theory. researchgate.net
| Parameter | Conformer | Calculated Value |
| Relative Energy | gauche | 0.53 kJ/mol |
| trans | 0.00 kJ/mol | |
| Dihedral Angle (C-C-S-C) | gauche | 65° |
| trans | 180° | |
| Rotational Energy Barrier | trans to gauche | 9.96 kJ/mol |
| Bond Length (S=O) | trans | ~1.45 Å |
| Bond Angle (O=S=O) | trans | ~120° |
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory is an essential tool for investigating the intricate details of reaction mechanisms, including those involving this compound. By modeling the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and the associated energy barriers that dictate the reaction's feasibility and rate. elsevierpure.com
In the context of electrophilic trifluoromethylthiolation, DFT studies can elucidate the precise pathway by which the -SCF3 group is transferred to a nucleophile. This involves optimizing the structures of reactants, transition states, and products. elsevierpure.com The identification of a transition state, a first-order saddle point on the potential energy surface, is confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified transition state correctly connects the reactants and products. elsevierpure.com
Such studies can compare the energetics of different proposed mechanisms, for example, a concerted pathway versus a stepwise pathway involving a reactive intermediate. The calculated activation energies (the energy difference between the reactants and the transition state) provide a quantitative measure of the kinetic feasibility of each pathway, allowing researchers to predict the most likely mechanism under a given set of conditions. These computational insights are invaluable for optimizing reaction conditions and for designing more efficient and selective reagents.
Table 2: Example of Calculated Thermodynamic Parameters for Competing Reaction Pathways. This table illustrates how DFT can be used to compare the favorability of different reaction outcomes. Data is based on a study of benzofuroxan (B160326) derivatives. nih.gov
| Parameter | Compound A | Compound B |
| Total Energy (Hartree) | -1734.98 | -2206.55 |
| Enthalpy of Formation (Gas, kJ/mol) | 465.1 | 599.2 |
| HOMO Energy (eV) | -8.21 | -8.45 |
| LUMO Energy (eV) | -4.43 | -5.01 |
| HOMO-LUMO Gap (eV) | 3.78 | 3.44 |
Molecular Dynamics Simulations for Understanding this compound Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement and interactions of molecules over time. An MD simulation could provide crucial insights into how this compound behaves in a solution and how it interacts with a substrate prior to reaction.
In a typical MD simulation, the system would consist of one or more molecules of this compound, a nucleophilic substrate, and a large number of solvent molecules. The interactions between atoms are described by a force field, a set of parameters and equations that approximate the potential energy of the system. By solving Newton's equations of motion iteratively, the simulation tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds.
From these trajectories, one can analyze various properties to understand intermolecular interactions. For example, calculating the radial distribution function (RDF) between the electrophilic sulfur atom of the reagent and a nucleophilic atom of the substrate can reveal the probability of finding them at a certain distance from each other, highlighting pre-reaction complex formation. MD simulations can also elucidate the role of the solvent, showing how solvent molecules arrange around the reactants and influence their approach and reactivity. This detailed, dynamic picture of the reaction environment complements the energetic information obtained from static DFT calculations.
Table 3: Typical Parameters for a Hypothetical Molecular Dynamics Simulation. This table outlines the setup for an MD simulation designed to study the interaction between this compound and a nucleophile in a solvent.
| Parameter | Description | Example Value/Setting |
| System Composition | Molecules included in the simulation box. | 1 Reagent, 1 Nucleophile, ~5000 Solvent Molecules |
| Force Field | Set of equations and parameters for atomic interactions. | OPLS-AA, CHARMM, or GAFF |
| Ensemble | Thermodynamic conditions being simulated. | NPT (Constant Number of particles, Pressure, Temperature) |
| Temperature | System temperature. | 298 K (25 °C) |
| Pressure | System pressure. | 1 atm |
| Simulation Time | Total duration of the simulated trajectory. | 100 nanoseconds |
| Key Observables | Properties calculated from the trajectory. | Radial Distribution Functions, Mean Squared Displacement, H-Bonding |
Predictive Modeling for Novel this compound Transformations
The frontier of computational chemistry involves leveraging machine learning (ML) and artificial intelligence to predict the outcomes of chemical reactions and discover novel transformations. Predictive models can be trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, and products.
For a reagent like this compound, a predictive model could be developed to forecast its reactivity with a wide range of previously untested nucleophiles. The input for such a model would typically be molecular descriptors or "fingerprints"—numerical representations of the structures of the reactants. The model, which could be a neural network or a decision-tree-based algorithm, would then predict the likely product structure or the yield of the reaction.
A particularly powerful approach combines the speed of machine learning with the accuracy of DFT. An ML model can be used to rapidly screen thousands of potential reactions. For the most promising or ambiguous predictions, more computationally expensive DFT calculations can be automatically triggered to verify the reaction pathway and selectivity with higher accuracy. This hybrid approach can significantly accelerate the discovery of new reactions for this compound, guiding experimental efforts toward the most promising transformations and expanding its synthetic utility beyond currently known applications.
Table 4: General Workflow for a Machine Learning Model to Predict Chemical Transformations. This table outlines the stages involved in building and using an ML model for reaction prediction.
| Stage | Description | Example |
| Data Collection | Assembling a dataset of known reactions. | Reactions from patents and literature involving electrophilic thiolating agents. |
| Featurization | Converting molecular structures into numerical inputs. | Molecular fingerprints (e.g., ECFP4), calculated quantum chemical properties. |
| Model Training | Using an algorithm to learn patterns from the data. | Training a graph-based neural network on reactant-product pairs. |
| Input for Prediction | Providing the model with new, unseen reactants. | This compound + novel nucleophile. |
| Output Prediction | The model's forecast of the reaction outcome. | Predicted major product structure, potential side products, or reaction yield. |
| Validation | Verifying the prediction. | Experimental synthesis or high-level DFT calculation of the reaction energy profile. |
Emerging Research Areas and Future Perspectives for S Trifluoromethyl P Toluenethiosulfonate
Development of Novel S-Trifluoromethyl p-toluenethiosulfonate Analogues and Derivatives
The development of novel analogues of this compound is a promising area of research, driven by the quest for reagents with enhanced reactivity, selectivity, and broader substrate scope. While specific research on analogues of this compound is limited, the broader field of trifluoromethylthiolating agents offers significant insights into potential avenues for derivatization.
A noteworthy development in this context is the synthesis and study of S-Trifluoromethyl trifluoromethanesulfonothioate (TTST). nih.gov This novel reagent, prepared in a single step from commercially available sodium trifluoromethanesulfinate (CF3SO2Na) and trifluoromethanesulfonic anhydride (B1165640) (Tf2O), showcases the potential for creating highly reactive and versatile trifluoromethylthiolating agents. nih.gov TTST is an air and thermally stable liquid that can act as a source of trifluoromethylthio cations (CF3S+), anions (CF3S-), or radicals (CF3S•), depending on the reaction conditions. nih.gov
This versatility suggests that analogues of this compound could be designed by modifying either the sulfonyl or the thio component of the molecule. For instance, altering the aryl group of the p-toluenesulfonyl moiety could modulate the electrophilicity of the sulfur atom, thereby fine-tuning the reactivity of the reagent. Electron-withdrawing or electron-donating substituents on the aromatic ring could be systematically varied to create a library of analogues with a spectrum of reactivities.
Furthermore, the synthesis of isotopically labeled analogues, such as those incorporating deuterium, could be valuable for mechanistic studies and as tracers in biological systems. While not a direct analogue of the target compound, a patent for a deuterated ω-diphenylurea derivative incorporating a p-toluenesulfonate salt highlights the feasibility of isotopic labeling in related structures. nih.gov
Table 1: Potential Analogues of this compound and their Rationale
| Analogue Structure | Rationale for Development | Potential Advantages |
| S-Trifluoromethyl benzenesulfonothioate | Simplification of the sulfonyl component | Potentially altered reactivity and solubility profile |
| S-Trifluoromethyl p-nitrobenzenesulfonothioate | Increased electrophilicity of the sulfonyl sulfur | Enhanced reactivity towards nucleophiles |
| S-Trifluoromethyl p-methoxybenzenesulfonothioate | Decreased electrophilicity of the sulfonyl sulfur | Increased selectivity and stability |
| S-Pentafluoroethyl p-toluenethiosulfonate | Introduction of a longer perfluoroalkylthio group | Exploration of the impact of different fluoroalkyl groups on biological activity |
Integration of this compound in Flow Chemistry and Microreactor Technologies
Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and facile scalability. nih.govyoutube.com The integration of this compound into flow chemistry and microreactor technologies holds significant promise for safer and more efficient trifluoromethylthiolation reactions.
Although direct studies involving this compound in flow systems are not yet prevalent, research on related trifluoromethylation and trifluoromethylthiolation reactions in continuous-flow setups provides a strong foundation for its potential application. For instance, a mild and fast copper(I)-catalyzed trifluoromethylation of coumarins using sodium trifluoromethanesulfinate (CF3SO2Na) and tert-butyl hydroperoxide (TBHP) has been successfully demonstrated in a continuous-flow reactor. rsc.org This process allows for moderate to good yields and shows wide substrate tolerance, with a scale-up process achieving a productivity of 305 mg h⁻¹ for a specific product. rsc.org
Similarly, a micro-flow nucleophilic trifluoromethylation of carbonyl compounds using gaseous fluoroform has been developed. nih.gov This method highlights the advantages of micro-flow systems in handling gaseous reagents and performing transformations that are challenging in batch processes. nih.gov The principles and technologies from these studies, such as precise control over reaction parameters and efficient mixing, could be directly applied to reactions involving this compound.
The use of this compound in a flow system could offer several benefits:
Enhanced Safety: Trifluoromethylthiolating agents can be reactive and potentially toxic. The small reaction volumes in microreactors minimize the risk associated with handling these reagents.
Improved Reaction Control: The precise control of temperature, pressure, and residence time in a flow reactor can lead to higher selectivity and yields, minimizing the formation of byproducts.
Facile Scale-up: Reactions optimized on a small scale in the lab can be readily scaled up for industrial production by either running the flow system for a longer duration or by using parallel reactor setups. nih.gov
Exploring this compound in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom and step economy. rsc.orgyoutube.com The incorporation of the trifluoromethylthio group in MCRs is an attractive strategy for the rapid synthesis of novel and structurally diverse molecules with potential biological activity.
While the direct participation of this compound in MCRs has not been extensively reported, related research provides a blueprint for its potential application. A notable example is a catalytic mutual multicomponent reaction between ketones, Morita-Baylis-Hillman (MBH) carbonates, and a trifluoromethylthiolating agent. rsc.orgnih.gov In this reaction, the trifluoromethylthiolating reagent serves as both a nitrogen and an SCF3 source, leading to the formation of two distinct products in a one-pot fashion. rsc.orgnih.gov This strategy demonstrates the potential for trifluoromethylthiolating agents to participate in complex, atom-economical transformations.
Another relevant study describes a zinc-mediated trifluoromethylthiolation-based bifunctionalization reaction of diazocarbonyl compounds. nih.gov This process involves the simultaneous formation of C-SCF3 and C-C bonds in a multicomponent reaction, where the aryl and SCF3 groups originate from different reagents. nih.gov
These examples suggest that this compound could be a valuable component in the design of novel MCRs. Its electrophilic nature makes it a suitable candidate for reacting with in-situ generated nucleophilic intermediates within a multicomponent reaction sequence. For instance, it could be used to trap enolates or other nucleophiles generated during the course of an MCR, thereby introducing the SCF3 group into the final product.
Table 2: Potential Multicomponent Reactions Involving this compound
| Reaction Type | Reactants | Potential Product Class |
| Ugi-type Reaction | Aldehyde, Amine, Isocyanide, this compound (as an external electrophile) | α-Acylamino amides with a trifluoromethylthio substituent |
| Passerini-type Reaction | Aldehyde, Carboxylic Acid, Isocyanide, this compound (as an external electrophile) | α-Acyloxy carboxamides with a trifluoromethylthio substituent |
| Biginelli-type Reaction | Aldehyde, β-Ketoester, Urea/Thiourea, this compound (for post-condensation functionalization) | Dihydropyrimidinones with a trifluoromethylthio substituent |
Challenges and Opportunities in the Field of this compound Chemistry
Despite its potential, the field of this compound chemistry faces several challenges that also present significant opportunities for future research.
Challenges:
Limited Availability and Cost: While the synthesis of related compounds like TTST has been shown to be straightforward, the commercial availability and cost of this compound can be a limiting factor for its widespread use. nih.gov Developing more economical and scalable synthetic routes is crucial.
Reactivity and Stability: Like many electrophilic trifluoromethylthiolating agents, this compound may have stability issues and could be sensitive to moisture and other reaction conditions. A thorough understanding of its stability profile is necessary for its effective application.
Byproduct Formation: Reactions involving trifluoromethylthiolating agents can sometimes lead to the formation of complex byproducts. For example, the reaction of fluoride (B91410) salts with thiophosgene (B130339) to generate a nucleophilic trifluoromethanethiolate source can result in molecules with multi-carbon chains. capes.gov.br Detailed mechanistic studies are needed to minimize byproduct formation in reactions with this compound.
Opportunities:
Development of Novel Catalytic Systems: The development of catalytic systems that can activate this compound under mild conditions would significantly expand its synthetic utility. This could include transition-metal catalysis or organocatalysis.
Asymmetric Trifluoromethylthiolation: A major opportunity lies in the development of enantioselective trifluoromethylthiolation reactions using chiral catalysts in conjunction with this compound. This would provide access to chiral molecules containing the valuable SCF3 moiety.
Applications in Late-Stage Functionalization: The ability to introduce the SCF3 group into complex molecules at a late stage of a synthetic sequence is highly desirable in drug discovery. Research focused on applying this compound for the late-stage functionalization of bioactive compounds would be of great interest.
Exploration of New Reaction Pathways: The versatile reactivity of related compounds like TTST suggests that this compound may be capable of participating in a wider range of transformations than currently documented. nih.gov Exploring its potential in radical reactions, for example, could open up new avenues for its application.
Q & A
Q. Basic
- ¹⁹F NMR : Detects trifluoromethyl groups (δ -40 to -45 ppm) and assesses purity .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 294.03) .
- X-ray crystallography : Resolves structural ambiguities, particularly stereochemical configurations .
How should researchers resolve contradictions in reported reaction yields for this compound?
Q. Advanced
- Controlled reproducibility : Replicate methods under identical conditions (solvent purity, temperature ±1°C) .
- Variable analysis : Systematically test catalyst loading, solvent polarity, and reaction time to identify critical factors .
- Statistical validation : Use ANOVA to compare yield distributions across studies .
What methodologies assess the environmental impact of this compound synthesis?
Q. Advanced
- E-Factor Calculation : Measure waste-to-product ratio; ideal targets are <5 .
- Lifecycle Analysis (LCA) : Evaluate solvent toxicity and energy consumption across all steps .
- Green Chemistry Metrics : Prioritize renewable reductants (e.g., Na₂SO₃ over LiAlH₄) .
How can this compound be utilized in electrophilic trifluoromethylthiolation reactions?
Q. Advanced
- Substrate Scope : Test reactivity with aryl/alkyl nucleophiles (e.g., Grignard reagents) under Pd catalysis .
- Mechanistic Probes : Use ¹⁹F NMR to track CF₃S transfer kinetics and identify intermediates .
- Competitive Experiments : Compare with alternative reagents (e.g., AgSCF₃) to assess selectivity .
What strategies determine the hydrolytic stability of this compound?
Q. Basic
- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
- pH-Dependent Studies : Expose to buffered solutions (pH 2–12) and quantify degradation products .
How can isotopic labeling advance mechanistic studies of reactions involving this compound?
Q. Advanced
- Deuterated Probes : Synthesize S-(2-fluoroethyl-D₄) analogs to reduce ¹⁹F-¹H coupling artifacts in NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopologues to infer rate-determining steps .
What interdisciplinary applications exist for this compound?
Q. Advanced
- Protein Labeling : Use as a ¹⁹F NMR probe to study conformational dynamics in enzymes .
- Materials Science : Incorporate CF₃S groups into polymers for enhanced hydrophobicity .
How can reductive dimerization improve scalability of thiosulfonate synthesis?
Q. Advanced
- Catalytic Optimization : Screen Cu/Fe-based systems to enhance turnover frequency .
- Flow Chemistry : Implement continuous reactors to mitigate exothermic risks in large-scale reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
